N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide
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Overview
Description
N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-1-carboxylic acid with anthracene-9,10-dione in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then reacted with naphthalene-1-carbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Anthracene-9,10-dione derivatives: These compounds are structurally related and exhibit similar reactivity patterns.
Uniqueness
N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide is unique due to its specific combination of naphthalene and anthracene moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N-[6-(naphthalene-1-carbonylamino)-9,10-dioxoanthracen-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N2O4/c39-33-28-18-16-24(38-36(42)30-14-6-10-22-8-2-4-12-26(22)30)20-32(28)34(40)27-17-15-23(19-31(27)33)37-35(41)29-13-5-9-21-7-1-3-11-25(21)29/h1-20H,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZTOAPTJGOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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